DL-Alanine-2,3,3,3-d4
Overview
Description
DL-Alanine-2,3,3,3-d4, also known as (±)-2-Aminopropionic acid-2,3,3,3-D4, is a deuterated form of DL-Alanine. This compound is an isotopically labeled amino acid where the hydrogen atoms at the 2, 3, 3, and 3 positions are replaced by deuterium. It is commonly used in scientific research due to its unique properties that allow for precise tracking and analysis in various biological and chemical systems .
Mechanism of Action
Target of Action
DL-Alanine-2,3,3,3-d4 is a deuterium-labeled form of DL-Alanine . DL-Alanine is an essential amino acid that plays a crucial role in protein synthesis. It is a primary target in various metabolic pathways .
Mode of Action
The mode of action of this compound is similar to that of DL-Alanine, with the difference being the presence of deuterium atoms. Deuterium is a stable isotope of hydrogen and has a significant impact on the physicochemical properties of the molecule, such as bond strength and metabolic stability .
Biochemical Pathways
This compound, like DL-Alanine, is involved in several biochemical pathways. It is a key player in the alanine cycle, where it shuttles nitrogen from the muscles to the liver. In the liver, the nitrogen is used to form urea, which is then excreted by the kidneys .
Pharmacokinetics
The pharmacokinetics of this compound is expected to be similar to that of DL-Alanine. Deuterium-labeled compounds are often used in drug development to improve the metabolic stability and prolong the half-life of drugs .
Result of Action
The result of this compound action is the successful participation in the various biochemical processes it is involved in, such as protein synthesis and the alanine cycle. The presence of deuterium may enhance the stability of the compound, potentially leading to more efficient participation in these processes .
Action Environment
The action of this compound, like all biochemical processes, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other molecules. The deuterium in this compound may also influence how the compound interacts with its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Alanine-2,3,3,3-d4 typically involves the deuteration of DL-Alanine. This process can be achieved through catalytic exchange reactions where DL-Alanine is exposed to deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis of DL-Alanine, ensuring the incorporation of deuterium at the specified positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The product is then purified using techniques such as crystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: DL-Alanine-2,3,3,3-d4 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
DL-Alanine-2,3,3,3-d4 is widely used in scientific research due to its deuterated nature, which allows for precise tracking and analysis. Some of its applications include:
Chemistry: Used in studies involving isotopic labeling to track metabolic pathways and reaction mechanisms.
Biology: Employed in protein synthesis studies to understand the incorporation of amino acids in proteins.
Medicine: Utilized in metabolic studies to investigate the role of alanine in glucose-alanine cycling and its implications in diseases such as diabetes.
Industry: Used in the production of deuterated compounds for various industrial applications, including pharmaceuticals and materials science
Comparison with Similar Compounds
DL-Alanine-2,3,3,3-d4 is unique due to its deuterated nature, which distinguishes it from other similar compounds. Some similar compounds include:
L-Alanine-2,3,3,3-d4: A deuterated form of L-Alanine.
D-Alanine-2,3,3,3-d4: A deuterated form of D-Alanine.
DL-Alanine-3,3,3-d3: A deuterated form of DL-Alanine with deuterium at the 3, 3, and 3 positions
The uniqueness of this compound lies in its specific isotopic labeling, which provides enhanced stability and distinct tracking capabilities in research applications.
Properties
IUPAC Name |
2-amino-2,3,3,3-tetradeuteriopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-MZCSYVLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583937 | |
Record name | (2,3,3,3-~2~H_4_)Alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53795-92-9 | |
Record name | (2,3,3,3-~2~H_4_)Alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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